
Quinazolin-8-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazolin-8-ylmethanol is a chemical compound belonging to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinazoline derivatives have been extensively studied due to their potential therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinazolin-8-ylmethanol can be synthesized through various methods, including microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis. One common method involves the reaction of 2-aminobenzyl alcohol with formamide under microwave irradiation, resulting in the formation of this compound . Another approach includes the use of metal catalysts such as copper or palladium to facilitate the cyclization of appropriate precursors .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: Quinazolin-8-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include quinazolin-8-carboxylic acid, quinazolin-8-ylmethane, and various substituted quinazoline derivatives .
Scientific Research Applications
Quinazolin-8-ylmethanol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: In biological research, this compound is studied for its potential as a fluorescent probe and biological imaging reagent. Its luminescent properties make it suitable for use in bioimaging and diagnostic applications .
Medicine: In medicine, this compound and its derivatives are investigated for their therapeutic potential. They have shown promise as anticancer agents, antibacterial agents, and anti-inflammatory compounds. Some derivatives are being explored for their ability to inhibit specific molecular targets involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds is of significant importance .
Mechanism of Action
The mechanism of action of quinazolin-8-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, this compound derivatives have been shown to inhibit tyrosine kinases, which are enzymes involved in cell signaling and growth . By blocking these enzymes, the compounds can induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound may interact with DNA, leading to DNA damage and inhibition of cell proliferation .
Comparison with Similar Compounds
Quinazolin-4-ylmethanol: Known for its potential as an antimicrobial agent and its ability to inhibit biofilm formation in bacteria.
Quinazolin-6-ylmethanol: Studied for its anticancer properties and its role in inhibiting specific cancer cell lines.
Uniqueness of Quinazolin-8-ylmethanol: this compound stands out due to its specific position of the hydroxymethyl group, which influences its reactivity and interaction with biological targets. This unique positioning allows for the development of derivatives with tailored properties for various applications .
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
quinazolin-8-ylmethanol |
InChI |
InChI=1S/C9H8N2O/c12-5-8-3-1-2-7-4-10-6-11-9(7)8/h1-4,6,12H,5H2 |
InChI Key |
DVIHBKDASNGUPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CN=C2C(=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


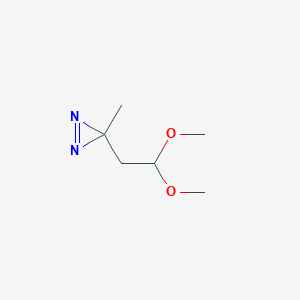
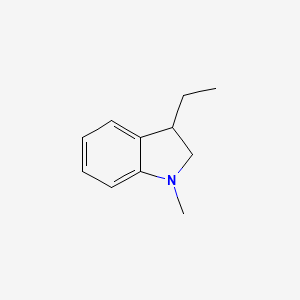

![7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one](/img/structure/B11921221.png)
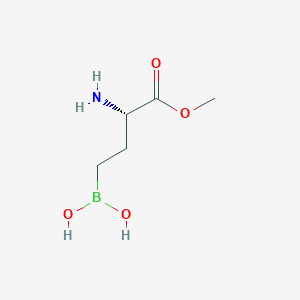
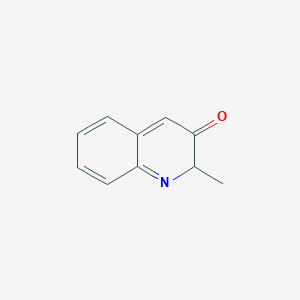
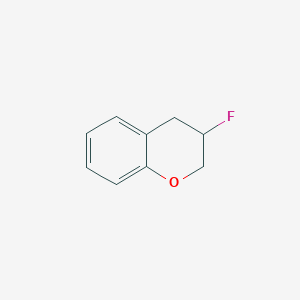
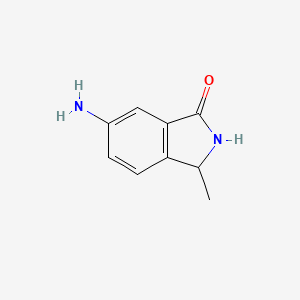
![4-Methyl-2-azaspiro[4.4]nonan-1-one](/img/structure/B11921247.png)
![4-Methylbenzo[d]isoxazol-3-ol](/img/structure/B11921250.png)
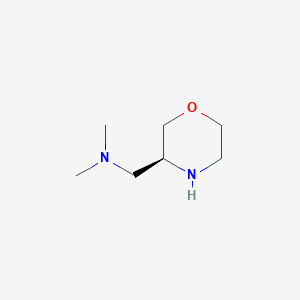
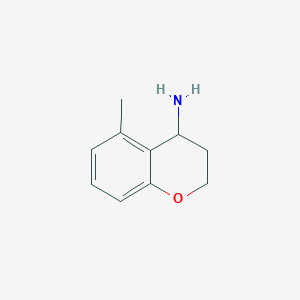

![4-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride](/img/structure/B11921271.png)
